molecular formula C10H12 B7822004 1-Methylindan CAS No. 27133-93-3

1-Methylindan

Cat. No. B7822004
CAS RN: 27133-93-3
M. Wt: 132.20 g/mol
InChI Key: FIPKSKMDTAQBDJ-UHFFFAOYSA-N
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Description

1-Methylindan is a chemical compound with the formula C10H12 . It is a component of fuels and is synthesized from 1-indanone . 1-Indanone is an oxidation product of Indan, a component of fuels, solvents, and varnishes .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms and 12 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.2023 . It has a boiling point of 193.4±10.0 °C at 760 mmHg . The density is 1.0±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also available .

Scientific Research Applications

  • Helicity Control in Metallofoldamers : 1-Methylindan end groups have been shown to effectively control the absolute helicity in metallofoldamers, specifically in Ni-salen and Ni-salophen complexes. This control is vital for the study of chiroptical properties in solution and is supported by X-ray crystallography evidence (Dong et al., 2010).

  • Synthesis of Odorants : Research on the synthesis and optical resolution of various compounds, including this compound derivatives, has led to the development of valuable floral-type odorants. These compounds have been synthesized through various methods, and their enantiomers have been separated for studying their distinct properties (Vial et al., 2005).

  • Thermal Cracking of Tetralin : A kinetic model for the thermal cracking of tetralin, which includes the formation of this compound, has been developed. This model helps in understanding the production of this compound and other compounds like naphthalene and n-butylbenzene, which are key to industrial applications (Bounaceur et al., 2000).

  • Chiral Molecular Structures Study : The chiral molecular structures of various substituted indans, including this compound, have been investigated to understand their conformational behaviors. This study, involving vibrational absorption and circular dichroism spectra, contributes to chiral molecular structural analyses (Johnson & Polavarapu, 2019).

  • Synthesis of Macrocyclic Compounds : The synthesis of macrocyclic compounds containing 2-methylindan-1,3-dione and substituted biphenyl fragments has been achieved. These compounds' structures, confirmed through various spectroscopy methods, indicate potential applications in chemistry and material science (Berezina et al., 2015).

Mechanism of Action

The mechanism of action for 1-Methylindan is not available in the retrieved data as it is typically used in industrial and scientific research .

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-methyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKSKMDTAQBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862406
Record name 1-Methyl-2,3-dihydro-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

767-58-8, 27133-93-3
Record name 1-Methylindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylindane
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Record name 1-Methylindan
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Record name 1-Methyl-2,3-dihydro-1H-indene
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Record name 1-methylindan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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